2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859134 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81818-54-4, 12001-79-5 | |
| Record name | 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81818-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin K | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vitamin K | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational Discoveries and Historical Trajectories in Vitamin K Research
Early Investigations into Hemorrhagic Phenomena and Nutritional Factors
The history of Vitamin K research traces back to investigations into hemorrhagic disorders observed in animals on specific diets. In 1929, Danish scientist Henrik Dam conducted experiments on cholesterol metabolism in chickens fed a cholesterol-depleted diet. wikipedia.orgnews-medical.net He observed that these chickens developed a spontaneous tendency to hemorrhage after several weeks. news-medical.netnih.govmenaq7.com This bleeding could not be prevented by adding purified cholesterol back to the diet. news-medical.net Dam hypothesized that another compound, present in the original food but absent in the depleted diet, was necessary to prevent these bleedings. news-medical.netmenaq7.com This factor was initially termed the "coagulation vitamin". wikipedia.orgnews-medical.netmenaq7.com The letter 'K' was assigned because the initial findings were published in a German journal, where it was referred to as "Koagulationsvitamin". wikipedia.orgnews-medical.netnih.gov This early research established a link between dietary factors and the prevention of hemorrhagic phenomena.
Further studies in the 1930s aimed to isolate and identify this antihemorrhagic factor. nih.gov Deficiency of this factor led to a decreased prothrombin content in the blood, a key protein involved in blood clotting. nih.gov This condition is now understood as Vitamin K deficiency bleeding (VKDB), previously known as hemorrhagic disease of the newborn, which can occur in infants due to low Vitamin K reserves at birth, poor placental transfer, and a sterile gut that hasn't yet synthesized the vitamin. nih.govpatient.infomsdmanuals.commedscape.comciussscentreouest.ca
Isolation and Chemical Characterization of Phylloquinone (Vitamin K1) and Menaquinones (Vitamin K2)
Following the initial discovery, significant efforts were directed towards isolating and characterizing the chemical nature of Vitamin K. In the decade after its discovery, the principal forms of Vitamin K, phylloquinone and the menaquinones, were isolated and characterized. karger.comnih.gov
Phylloquinone (Vitamin K1) was isolated from plant sources, particularly alfalfa. gerli.comresearchgate.net Its structure was confirmed as 2-methyl-3-phytyl-1,4-naphthoquinone. karger.comgerli.com Phylloquinone is synthesized by plants and is found in high amounts in green leafy vegetables, where it participates in photosynthesis. wikipedia.orgnews-medical.netgerli.comunirioja.es
A second form, Vitamin K2, was isolated from putrefied fish meal and found to be a product of microbial synthesis. gerli.com Vitamin K2 encompasses a series of compounds known as menaquinones (MKs). wikipedia.orgnih.govkarger.comgerli.com These compounds share the same 2-methyl-1,4-naphthoquinone ring structure but differ in the length and saturation of their polyprenyl side chains at the 3-position. wikipedia.orgkarger.comgerli.comresearchgate.net Menaquinones are designated as MK-n, where 'n' indicates the number of isoprene (B109036) units in the side chain, typically ranging from MK-4 to MK-13 in bacteria. nih.govgerli.comresearchgate.net MK-4 is a notable exception as it is not a common bacterial product but is synthesized from phylloquinone with menadione (B1676200) as an intermediate. karger.com
Edward Adelbert Doisy and his group played a crucial role in elucidating the chemical structures of both Vitamin K1 and Vitamin K2. wikipedia.orgnews-medical.netnih.govkarger.com Their work, alongside Dam's discovery, led to them sharing the Nobel Prize in Physiology or Medicine in 1943 for their contributions to the understanding of Vitamin K. wikipedia.orgnews-medical.netnih.govnih.govkarger.comacs.org
Recognition of Vitamin K as an Essential Biochemical Factor
The early investigations firmly established Vitamin K as an essential factor for normal blood coagulation. wikipedia.orgnih.govnih.govkarger.comCurrent time information in Občina Ajdovščina, SI.tandfonline.combritannica.comfao.org Its role was recognized as crucial for preventing excessive bleeding. wikipedia.orgmsdmanuals.com The term "Koagulationsvitamin" itself highlights this initial understanding of its primary function. wikipedia.orgnews-medical.netmenaq7.comnih.gov
The precise biochemical function of Vitamin K was further elucidated in the 1970s with the discovery of γ-carboxyglutamic acid (Gla). nih.govkarger.comnih.gov This novel amino acid was found to be present in prothrombin, a key blood coagulation protein. karger.comnih.gov It was determined that Vitamin K is essential for the post-translational modification of specific glutamic acid (Glu) residues in certain proteins, converting them into Gla residues. nih.govnih.govdoctorsformulas.commdpi.compractical-haemostasis.com This carboxylation reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), with Vitamin K hydroquinone (B1673460) (the reduced form of Vitamin K) acting as a cofactor. nih.govdoctorsformulas.commdpi.compractical-haemostasis.com
The formation of Gla residues is critical because they enable these proteins to bind calcium ions. wikipedia.orgnih.govgerli.compractical-haemostasis.com Calcium binding is essential for the proper conformation and function of these proteins, particularly in the blood coagulation cascade, where it facilitates their binding to negatively charged phospholipid surfaces at the site of injury. karger.comgerli.comfao.orgpractical-haemostasis.com
Proteins that undergo this Vitamin K-dependent carboxylation are known as Vitamin K-dependent proteins (VKDPs) or Gla-proteins. karger.comtandfonline.comfao.orgpublish.csiro.au The discovery of Gla provided the molecular basis for understanding how Vitamin K deficiency impairs blood clotting. karger.comnih.gov
Evolution of Understanding Beyond Coagulation: Expanding Biochemical Roles
While initially recognized solely for its role in blood coagulation, the understanding of Vitamin K's biochemical functions has significantly expanded. The discovery of Gla residues in proteins other than those directly involved in hemostasis indicated broader roles for Vitamin K. karger.comnih.govtandfonline.compublish.csiro.au
Research has revealed that Vitamin K is essential for the carboxylation of a growing number of VKDPs found in various tissues throughout the body, beyond the liver where most coagulation factors are synthesized. nih.govtandfonline.compublish.csiro.au As of 2012, a total of 17 Gla-proteins had been discovered. tandfonline.com These extra-hepatic VKDPs play diverse roles. tandfonline.comdoctorsformulas.compublish.csiro.au
Notable extra-hepatic VKDPs include osteocalcin (B1147995) and Matrix Gla Protein (MGP). karger.comgerli.comtandfonline.comdoctorsformulas.commdpi.compublish.csiro.aubevital.no Osteocalcin is a bone protein involved in bone mineralization, while MGP is found in vascular smooth muscle cells and cartilage and is known to inhibit soft tissue calcification, particularly in arteries. karger.comgerli.comtandfonline.comdoctorsformulas.commdpi.com The discovery of these proteins suggested roles for Vitamin K in bone health and the prevention of vascular calcification. menaq7.comkarger.comunirioja.estandfonline.comdoctorsformulas.commdpi.com
Further research has explored the involvement of Vitamin K and VKDPs in other physiological processes, including energy metabolism, inflammation, and cell growth regulation. researchgate.nettandfonline.compublish.csiro.aunih.govannualreviews.orgmdpi.com For instance, Gas6 is a VKDP that acts as a ligand for tyrosine kinase receptors and is involved in cell signaling, growth, and survival. tandfonline.com
The concept of "subclinical" Vitamin K deficiency has emerged, suggesting that while dietary intake might be sufficient to maintain adequate carboxylation of hepatic clotting factors, it may be insufficient for optimal carboxylation of VKDPs in extra-hepatic tissues. tandfonline.compublish.csiro.au This has led to research investigating the potential long-term health implications of suboptimal Vitamin K status beyond bleeding disorders, including potential links to osteoporosis and cardiovascular disease. menaq7.comkarger.comunirioja.estandfonline.commdpi.compublish.csiro.au
The expanding understanding highlights Vitamin K not merely as a "hemostasis vitamin" but as a "multi-function vitamin" with critical roles in various metabolic processes throughout the body. publish.csiro.au
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Vitamin K | 5280483 |
| Phylloquinone (Vitamin K1) | 878 |
| Menaquinone (Vitamin K2) | 6323675 |
| Menadione (Vitamin K3) | 4106 |
| Prothrombin (Factor II) | 16132401 |
| Factor VII | 17422103 |
| Factor IX | 17422104 |
| Factor X | 17422105 |
| Protein C | 17422106 |
| Protein S | 17422107 |
| Protein Z | 17422108 |
| Osteocalcin | 16212441 |
| Matrix Gla Protein (MGP) | 16212442 |
| Gas6 | 10180 |
| γ-Carboxyglutamic acid (Gla) | 7979 |
| Glutamic acid (Glu) | 3303 |
| γ-Glutamyl carboxylase (GGCX) | 11676267 |
| Vitamin K epoxide reductase (VKOR) | 11394932 |
Data Table Example (Illustrative based on text):
While detailed quantitative data tables were not consistently present across the search results in a format suitable for direct extraction and interactive presentation within this response structure, the research findings indicate the discovery timeline of key Vitamin K-dependent proteins:
| Protein Name | Year of Discovery (Approximate) | Primary Role(s) Indicated by Early Research |
| Prothrombin (Factor II) | Prior to 1970s | Blood Coagulation |
| Factors VII, IX, X | Prior to 1970s | Blood Coagulation |
| Protein C, Protein S, Protein Z | Prior to 1980s | Blood Coagulation (Inhibitory) |
| Osteocalcin | 1983 | Bone Metabolism |
| Matrix Gla Protein (MGP) | 1983 | Inhibition of Calcification |
| Gas6 | Later than 1983 | Cell Growth Regulation, Signaling |
Note: The years of discovery are approximate based on the provided search snippets which mention the decades or specific years associated with key findings.
Molecular Architecture and Biochemical Functional Determinants of Vitamin K Isoprenologs
Structural Diversity of Natural Vitamin K Forms: Phylloquinones and Menaquinones (MK-n Series)
Naturally occurring vitamin K exists primarily in two forms: vitamin K1 (phylloquinone) and vitamin K2 (menaquinones). wikipedia.orgoregonstate.edu Phylloquinone is synthesized by plants and is the predominant form found in green leafy vegetables. wikipedia.orgoregonstate.edunews-medical.net Its structure consists of a 2-methyl-1,4-naphthoquinone ring with a phytyl side chain at the 3-position. news-medical.netfao.org The phytyl side chain is a 20-carbon chain containing one double bond. nih.govmdpi.com
Menaquinones (MK-n) constitute the vitamin K2 series and are primarily synthesized by bacteria, although MK-4 can be produced in animal tissues from vitamin K1. wikipedia.orgnews-medical.netfao.orgwikipedia.org Menaquinones also possess the 2-methyl-1,4-naphthoquinone core but feature an isoprenoid side chain at the 3-position. news-medical.netfao.org This side chain is composed of repeating unsaturated 5-carbon (prenyl) units, and the number of these units (n) defines the specific menaquinone, denoted as MK-n. fao.orgwikipedia.org Common menaquinones include MK-4, MK-7, MK-8, and MK-9, with chain lengths ranging from 4 to 13 isoprene (B109036) units. oregonstate.eduwikipedia.orgmdpi.com The length of the isoprenoid side chain influences the lipid solubility and tissue distribution of the menaquinones. wikipedia.org
Here is a table summarizing the key structural features of phylloquinone and menaquinones:
| Feature | Phylloquinone (Vitamin K1) | Menaquinones (Vitamin K2) |
| Naphthoquinone Core | 2-methyl-1,4-naphthoquinone | 2-methyl-1,4-naphthoquinone |
| Side Chain | Phytyl (20 carbons, 1 double bond) | Isoprenoid (repeating 5-carbon units) |
| Side Chain Length | C20 | Variable (MK-n, n = 4-13 isoprene units) oregonstate.eduwikipedia.orgmdpi.com |
| Primary Source | Plants (green leafy vegetables) wikipedia.orgoregonstate.edunews-medical.net | Bacteria, animal tissues (MK-4) wikipedia.orgnews-medical.netfao.orgwikipedia.org |
Naphthoquinone Core Structure and its Significance in Redox Cycling
The core structure of all vitamin K vitamers is the 2-methyl-1,4-naphthoquinone ring. nih.govnews-medical.netnih.gov This moiety is crucial for the biological function of vitamin K, particularly its role as a cofactor in the gamma-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins. wikipedia.orgashpublications.org This carboxylation reaction is essential for these proteins to bind calcium ions, which is necessary for their biological activity, such as in blood coagulation. wikipedia.orghaematologica.org
The naphthoquinone core participates in a vital redox cycle within the endoplasmic reticulum membrane. nih.govnih.govmdpi.com In this cycle, vitamin K cycles between three redox states: the quinone, the hydroquinone (B1673460) (reduced form), and the epoxide. wikipedia.orgresearchgate.net The enzyme gamma-glutamyl carboxylase (GGCX) utilizes the reduced form, vitamin K hydroquinone (VKH2), as a cofactor to carboxylate glutamate (B1630785) residues. wikipedia.orghaematologica.orgnih.gov During this reaction, VKH2 is oxidized to vitamin K 2,3-epoxide. wikipedia.orgnih.govpnas.org The vitamin K epoxide is then reduced back to vitamin K (quinone form) and subsequently to VKH2 by the enzyme vitamin K epoxide reductase (VKOR) and potentially another vitamin K reductase. wikipedia.orgnih.govmdpi.com This redox cycling allows vitamin K to be repeatedly used in the carboxylation process. nih.govoregonstate.edu
The redox properties of the naphthoquinone core are fundamental to its function as an electron carrier in this cycle. nih.govresearchgate.net The interconversion between the quinone, hydroquinone, and epoxide forms is driven by enzymatic activity and coupled to the carboxylation reaction. wikipedia.orgnih.govpnas.org
A simplified representation of the vitamin K cycle illustrating the redox states:
| Redox State | Description | Involved Enzyme(s) |
| Vitamin K (Quinone) | Oxidized form | Reduced by VKOR and potentially another VKR nih.gov |
| Vitamin K Hydroquinone (VKH2) | Reduced form | Oxidized by Gamma-glutamyl carboxylase (GGCX) wikipedia.orgnih.gov |
| Vitamin K 2,3-Epoxide | Oxidized product of carboxylation | Reduced by Vitamin K epoxide reductase (VKOR) wikipedia.orgnih.gov |
Isoprenoid Side Chain Variation and its Influence on Substrate Specificity and Membrane Interactions
The aliphatic side chain at the 3-position of the naphthoquinone core, particularly the isoprenoid chain in menaquinones and the phytyl chain in phylloquinone, significantly influences the biological properties of the vitamin K vitamers. news-medical.netfao.org The length and saturation of this side chain affect their lipophilicity, absorption, transport, metabolism, and distribution within tissues and cellular membranes. mdpi.comwikipedia.org
The isoprenoid side chain is primarily responsible for anchoring vitamin K within cellular membranes, particularly the endoplasmic reticulum where the gamma-carboxylation cycle occurs. nih.govnih.gov This membrane association is crucial for the interaction of vitamin K with the membrane-bound enzymes GGCX and VKOR. nih.govashpublications.org The variations in side chain length among menaquinones (MK-4 to MK-13) result in differing lipophilicity, which can influence their affinity for specific membranes and their distribution to extrahepatic tissues. wikipedia.orgmdpi.com For instance, longer-chain menaquinones like MK-7 may have a slower turnover rate in the liver compared to phylloquinone due to their higher affinity for hepatic membranes. mdpi.com
While the naphthoquinone core is the functional group involved in the redox chemistry, the side chain is thought to influence the positioning and orientation of the vitamin K molecule within the enzyme active sites and the membrane environment. This, in turn, can subtly affect the efficiency of enzymatic reactions and potentially contribute to differences in the biological activity observed between phylloquinone and various menaquinones. Research suggests that the hydrophobic pocket within VKORC1 stabilizes the vitamin K epoxide through interactions with the hydrophobic tail. acs.orgnih.gov
Stereochemical Aspects of Vitamin K and Enantiomeric Specificity in Enzymatic Reactions
The structure of vitamin K, particularly the phytyl side chain of phylloquinone and the isoprenoid side chains of menaquinones, contains chiral centers and double bonds that can exhibit stereoisomerism. The natural forms of vitamin K, phylloquinone and menaquinones, primarily exist with specific stereochemical configurations. For example, the double bond in the side chain of natural phylloquinone has a trans (E) configuration. iarc.frresearchgate.netnih.gov The isoprene units in the side chains of menaquinones are typically in the all-trans configuration. nih.govuni.luwikidata.org
The stereochemistry of the side chain is known to be important for the biological activity of vitamin K. researchgate.net Studies have indicated that the synthetic cis (Z) isomer of vitamin K1 exhibits little to no biological activity compared to the natural trans isomer. researchgate.net This suggests that the enzymes involved in the vitamin K cycle, such as gamma-glutamyl carboxylase and vitamin K epoxide reductase, likely exhibit stereochemical specificity, preferentially interacting with and processing the naturally occurring stereoisomers.
Enzymatic reactions are well-known for their high degree of enantioselectivity, meaning they can differentiate between stereoisomers and preferentially catalyze the reaction of one enantiomer over the other. wikipedia.orgunipd.it While detailed structural and mechanistic studies on the stereospecific interactions of vitamin K with GGCX and VKOR are ongoing, the observed differences in biological activity between stereoisomers strongly imply that these enzymes possess specific binding pockets and catalytic mechanisms that are optimized for the natural stereochemical forms of vitamin K. The precise nature of these stereospecific interactions at the molecular level is an active area of research aimed at fully understanding the functional determinants of vitamin K action.
Biosynthetic and Metabolic Pathways of Vitamin K
Phylloquinone (Vitamin K1) Biosynthesis in Photosynthetic Organisms
Phylloquinone is synthesized exclusively by plants, green algae, and some species of cyanobacteria. researchgate.netoup.comingentaconnect.com In higher plants, this process is compartmentalized within the cell, occurring in both plastids and peroxisomes. researchgate.netingentaconnect.comuga.eduresearchgate.netnih.gov
The naphthoquinone ring of phylloquinone is derived from chorismate, an intermediate of the shikimate pathway. nih.govnih.govresearchgate.net Chorismate is also a precursor for aromatic amino acids and other compounds. mdpi.comasm.org The shikimate pathway provides the foundational structure that is subsequently modified through a series of enzymatic steps to form the naphthoquinone nucleus. asm.orgresearchgate.net
The assembly of the naphthoquinone ring involves several enzymatic reactions. While the Men nomenclature is primarily associated with bacterial menaquinone biosynthesis, orthologous enzymes with similar functions are involved in phylloquinone synthesis in plants. The pathway from chorismate to 1,4-dihydroxy-2-naphthoate (DHNA), a key intermediate for the naphthoquinone ring, involves several steps. researchgate.net
MenF (Isochorismate synthase): Converts chorismate to isochorismate. asm.orgnih.govnih.govrsc.org
MenD (SEPHCHC synthase): Catalyzes the conversion of isochorismate and 2-ketoglutarate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC). mdpi.comasm.orgrsc.orgacs.orgnih.govresearchgate.net This is considered a first committed step in the pathway in bacteria. acs.orgnih.gov
MenH: Eliminates a pyruvate (B1213749) moiety from SEPHCHC to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). researchgate.netmdpi.comrsc.org
MenC (o-succinylbenzoate synthase): Catalyzes the aromatization of SHCHC to form o-succinylbenzoate (OSB). mdpi.comrsc.orgnih.gov
MenE (o-succinylbenzoate-CoA ligase): Converts OSB to o-succinylbenzoate-CoA. mdpi.comrsc.org
MenB (DHNA synthase): Catalyzes the conversion of o-succinylbenzoate-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), which is then hydrolyzed to DHNA. researchgate.netmdpi.comoup.com
These steps lead to the formation of the DHNA molecule, which forms the basis of the naphthoquinone ring.
The phytyl side chain of phylloquinone is derived from phytyl diphosphate (B83284). oup.comnih.govresearchgate.net Phytyl diphosphate can be synthesized via different metabolic routes in plants. One route involves the reduction of geranylgeranyl diphosphate by geranylgeranyl reductase (GGR) in chloroplasts, followed by phosphorylation of the resulting phytol. nih.gov The attachment of the phytyl side chain to the naphthoquinone ring precursor, DHNA, is catalyzed by the enzyme DHNA phytyltransferase, also known as MenA or ABC4 in plants. oup.comnih.gov This prenylation step results in the formation of 2-phytyl-1,4-naphthoquinone (PNQ). researchgate.net The final step in phylloquinone synthesis is the methylation of PNQ, catalyzed by the MenG enzyme. oup.comresearchgate.net
Phylloquinone biosynthesis in higher plants is a process that occurs in multiple cellular compartments, primarily plastids (chloroplasts) and peroxisomes. researchgate.netingentaconnect.comuga.eduresearchgate.netnih.gov Early and late steps of the pathway are localized in chloroplasts, while intermediate steps occur in peroxisomes. researchgate.netoup.com For instance, enzymes like AAE14 (MenE) and MenB have been shown to be peroxisomal or dually targeted to both plastids and peroxisomes. researchgate.netnih.govoup.com The terminal steps, catalyzed by MenA and MenG, are associated with plastid membranes. oup.comoup.com This compartmentalization and the trafficking of intermediates between organelles highlight the complex organization of this metabolic pathway in plants. researchgate.netingentaconnect.com
The genetic regulation of phylloquinone biosynthesis involves the expression of genes encoding the enzymes in the pathway. Studies in model plants like Arabidopsis thaliana have utilized reverse genetics to identify and characterize the genes involved. researchgate.netingentaconnect.com For example, mutations in genes like menA lead to a lack of phylloquinone. oup.com The expression of these genes and the activity of the corresponding enzymes are subject to regulatory mechanisms, although the detailed genetic regulatory networks are still under investigation. ingentaconnect.comnih.gov
Menaquinone (Vitamin K2) Biosynthesis in Prokaryotes
Menaquinone biosynthesis is a vital pathway in many prokaryotes, particularly in Gram-positive bacteria, where menaquinones function as essential electron carriers in the electron transport chain. mdpi.comrsc.orgrsc.org The classical menaquinone biosynthesis pathway in bacteria, such as Escherichia coli, starts from chorismate and 2-ketoglutarate. asm.orgasm.orgnih.gov This pathway largely mirrors the naphthoquinone ring assembly steps described for phylloquinone, involving orthologous enzymes typically denoted as MenA, MenB, MenC, MenD, MenE, MenF, and MenG. mdpi.comasm.orgrsc.orgasm.orgnih.gov
The pathway begins with the conversion of chorismate to isochorismate by MenF. nih.govnih.govrsc.org MenD then catalyzes the reaction between isochorismate and 2-ketoglutarate. mdpi.comasm.orgrsc.orgacs.orgnih.govresearchgate.net Subsequent steps involving MenH, MenC, and MenE lead to the formation of o-succinylbenzoate-CoA, which is converted to DHNA by MenB. mdpi.comrsc.org
The key difference from phylloquinone biosynthesis lies in the prenylation step. In menaquinone synthesis, a polyprenyl diphosphate side chain, which varies in length depending on the bacterial species (e.g., octaprenyl diphosphate in E. coli), is attached to DHNA. mdpi.comasm.orgnih.gov This reaction is catalyzed by MenA (1,4-dihydroxy-2-naphthoate polyprenyltransferase). mdpi.comacs.orgasm.orgnih.govresearchgate.net MenA is a membrane-associated enzyme. acs.orgresearchgate.net The final step is the methylation of the demethylmenaquinone (B1232588) by MenG to form menaquinone. oup.comacs.org
Some bacteria utilize an alternative pathway for menaquinone biosynthesis called the futalosine (B117586) pathway, which also starts from chorismate but involves different enzymes (MqnA-D) to produce a naphthoquinone precursor. asm.orgoup.com
The biosynthesis of menaquinones is crucial for bacterial respiration and energy generation, particularly under anaerobic conditions. mdpi.comrsc.orgnih.gov The enzymes involved in this pathway are considered potential targets for antibacterial drugs. mdpi.comrsc.org
The Chemical Compound Vitamin K: Biosynthesis, Metabolism, and the Vitamin K Cycle
Vitamin K is a family of fat-soluble compounds essential for various biological processes, most notably blood coagulation and bone metabolism. Chemically, vitamin K compounds share a common naphthoquinone ring structure and differ in their aliphatic side chains. The two primary natural forms are vitamin K1 (phylloquinone), found predominantly in plants, and vitamin K2 (menaquinones, MK-n), primarily synthesized by bacteria and also found in fermented foods and animal products. wikipedia.orgresearchgate.net Menaquinones are characterized by isoprenoid side chains of varying lengths, denoted as MK-n where 'n' represents the number of isoprenoid units. wikipedia.org
While mammals obtain vitamin K primarily through diet, bacteria possess the complete biosynthetic machinery to produce menaquinones. Plants and some cyanobacteria synthesize phylloquinone. wikipedia.org
Diverse Metabolic Pathways Leading to Menaquinones (e.g., o-Succinylbenzoate Pathway, Futalosine Pathway)
Bacterial biosynthesis of menaquinones primarily proceeds through two distinct pathways: the classical o-succinylbenzoate (OSB) pathway and the alternative futalosine pathway. nih.govasm.org The classical pathway is found in the majority of prokaryotes, including Escherichia coli and Salmonella, as well as in plants for phylloquinone synthesis. asm.org This pathway starts with chorismate, an intermediate from the shikimate pathway. asm.orgnih.govrsc.org Chorismate is converted to isochorismate, which then reacts with 2-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC). nih.govrsc.orgnih.gov SEPHCHC is further processed through several enzymatic steps, including the formation of o-succinylbenzoate (OSB), ultimately leading to 1,4-dihydroxy-2-naphthoate (DHNA), the naphthoquinone nucleus precursor. rsc.orgnih.govontosight.ainih.gov
The futalosine pathway represents an alternative route for menaquinone biosynthesis, identified in some bacteria, including Streptomyces, Helicobacter pylori, and Campylobacter jejuni. nih.govnih.govresearchgate.netacs.org This pathway also utilizes chorismate as a starting substrate but converts it to 1,4-dihydroxy-6-naphthoate through a series of reactions catalyzed by enzymes encoded by mqnABCD genes and potentially other unknown enzymes. nih.govnih.gov Although less widespread than the OSB pathway, the futalosine pathway is found in a broader taxonomic range of organisms, including both aerobic and anaerobic bacteria. nih.govnih.gov Research suggests the futalosine pathway may have played an important role in early prokaryote evolution, potentially predating the classical MK pathway. nih.govnih.gov
Isoprenoid Side Chain Elongation and Prenylation Mechanisms
The naphthoquinone nucleus (DHNA in the classical pathway or 1,4-dihydroxy-6-naphthoate in the futalosine pathway) is subsequently prenylated with an isoprenoid side chain. asm.orgnih.gov In bacteria, the isoprenoid side chains are derived from prenyl diphosphate, which is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or the mevalonate (B85504) (MVA) pathway. researchgate.netresearchgate.net The prenylation step, catalyzed by polyprenyltransferase (MenA), involves attaching the appropriate length isoprenoid diphosphate to the naphthoquinone nucleus precursor. nih.govresearchgate.netresearchgate.net This reaction is typically the penultimate step in menaquinone biosynthesis. asm.orgacs.org Following prenylation, a methylation step, catalyzed by methyltransferase (MenG), completes the synthesis of menaquinone. researchgate.net In the classical pathway, the prenylation introduces the isoprenoid chain to DHNA, followed by methylation to form demethylmenaquinone (DMK), which is then methylated to form menaquinone (MK). nih.gov
Enzymatic Machinery and Gene Clusters Involved in Menaquinone Synthesis
The enzymes involved in bacterial menaquinone biosynthesis via the classical OSB pathway are encoded by a series of men genes. In E. coli, these include menB, C, D, E, F, A, and G. nih.govmdpi.com These genes are often found in clusters, although some, like menA and menG in E. coli, may be located separately. nih.govmdpi.com
Key enzymes in the classical pathway include:
Isochorismate synthase (MenF), which converts chorismate to isochorismate. rsc.org
MenD, involved in the formation of SEPHCHC from isochorismate and 2-ketoglutarate. rsc.orgmdpi.com
o-Succinylbenzoate synthase (MenC), which catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form o-succinylbenzoate (OSB). wikipedia.orgontosight.ai
o-Succinylbenzoate-CoA ligase (MenE), which activates OSB by forming a CoA thioester, o-succinylbenzoyl-CoA. rsc.orgontosight.aiontosight.aiwikipedia.org
1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which catalyzes the formation of 1,4-dihydroxy-2-naphthoate (DHNA) from o-succinylbenzoyl-CoA. rsc.org
1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), which attaches the isoprenoid side chain to DHNA. rsc.orgnih.govresearchgate.net
Methyltransferase (MenG), which methylates demethylmenaquinone to form menaquinone. researchgate.net
In the futalosine pathway, enzymes encoded by mqnABCD genes are involved in converting chorismate to 1,4-dihydroxy-6-naphthoate. nih.govnih.gov These enzymes include MqnA, MqnB, MqnC, and MqnD. nih.govnih.govebi.ac.uk For example, MqnD is involved in the conversion of cyclic de-hypoxanthine futalosine to 1,4-dihydroxy-6-naphthoate. ebi.ac.uk The genes encoding futalosine pathway enzymes (mqn genes) are often scattered throughout the bacterial genome. researchgate.net
Biosynthetic Variation Across Bacterial Species and Its Implications for Menaquinone Diversity
The diversity of menaquinones (MK-n) in bacteria arises primarily from variations in the length of the isoprenoid side chain. wikipedia.org Different bacterial species produce menaquinones with side chains of varying numbers of isoprenoid units (e.g., MK-4, MK-7, MK-8). wikipedia.orgnih.govduke.edu This variation is determined by the specificity of the prenyltransferase enzyme (MenA) for different lengths of prenyl diphosphate substrates. The availability of different length prenyl diphosphates, synthesized by the MEP or MVA pathways, also contributes to the diversity. researchgate.netresearchgate.net
The presence of either the classical OSB pathway or the futalosine pathway also contributes to biosynthetic variation. While both pathways lead to menaquinones, they utilize different initial steps and intermediates for the naphthoquinone ring synthesis. nih.govasm.orgnih.gov The specific set of men or mqn genes present in a bacterial species dictates which pathway is utilized and the specific enzymes available for synthesis. This genetic variation underlies the observed diversity in menaquinone profiles across bacterial taxa.
For instance, E. coli primarily produces MK-8, although minor amounts of other MKs may be present. nih.gov Chlamydia trachomatis has been shown to produce menaquinone-7 (B21479) (MK-7) via the futalosine pathway. duke.edubiorxiv.org Bacillus subtilis is also known to produce MK-7. researchgate.net
Vitamin K Cycle and Interconversion in Eukaryotic Systems
In eukaryotic systems, particularly in mammals, dietary vitamin K (both phylloquinone and menaquinones) undergoes a metabolic cycle crucial for the function of vitamin K-dependent proteins (VKDPs). This cycle takes place in the endoplasmic reticulum (ER). nih.govnih.govmdpi.com VKDPs, such as blood coagulation factors, require gamma-carboxylation of specific glutamic acid residues to become biologically active. nih.govnih.govmdpi.comnih.govosti.gov This carboxylation reaction, catalyzed by gamma-glutamyl carboxylase (GGCX), utilizes reduced vitamin K (vitamin K hydroquinone (B1673460), KH₂) as a cofactor. nih.govnih.govmdpi.comnih.gov During the carboxylation, KH₂ is oxidized to vitamin K 2,3-epoxide (KO). researchgate.netnih.govnih.gov The vitamin K cycle is the process by which vitamin K epoxide is recycled back to the active hydroquinone form, ensuring a continuous supply of the cofactor for GGCX. nih.govnih.govnih.gov
Vitamin K Epoxide Reductase (VKOR) Complex: Enzymatic Mechanism and Substrate Specificity
The recycling of vitamin K epoxide is primarily carried out by the vitamin K epoxide reductase (VKOR) complex. VKOR catalyzes the reduction of vitamin K 2,3-epoxide (KO) to vitamin K quinone (K), and subsequently reduces vitamin K quinone to vitamin K hydroquinone (KH₂). nih.govnih.gov This two-step reduction process is essential for regenerating the active cofactor for GGCX. nih.gov
VKOR is an integral membrane protein located in the ER membrane. nih.govnih.govnih.gov Its enzymatic mechanism involves active site thiol groups, specifically a CXXC motif (Cys-132 and Cys-135 in human VKORC1), which become oxidized to a disulfide bond during the reduction of vitamin K epoxide. nih.govnih.govnih.gov To regain activity, the oxidized VKOR must be reduced by a redox partner. nih.govnih.gov Studies suggest a relay mechanism involving other conserved cysteine residues (Cys-43 and Cys-51 in human VKORC1) located in an extracellular loop, which may transfer electrons from a redox protein to the active site cysteines. nih.govmdpi.comnih.govwikipedia.org The precise identity of the physiological redox partner for VKOR is still under investigation, but thioredoxin-like proteins in the ER lumen are considered likely candidates. mdpi.comwikipedia.org
VKOR exhibits substrate specificity for both vitamin K epoxide and vitamin K quinone. nih.gov The enzyme's ability to reduce the epoxide is particularly critical for the vitamin K cycle. The activity of VKOR is the target of coumarin-based anticoagulants like warfarin (B611796), which inhibit the enzyme and thereby deplete the supply of reduced vitamin K, leading to reduced carboxylation of VKDPs and impaired blood clotting. nih.govmdpi.comnih.govosti.govresearchgate.net
VKORC1 and VKORC1L1: Structural and Functional Divergence
In vertebrates, there are two paralogs of VKOR: VKORC1 (Vitamin K Epoxide Reductase Complex subunit 1) and VKORC1L1 (VKORC1-like 1). mdpi.comwikipedia.org These enzymes share structural similarities but exhibit functional divergence. mdpi.comwikipedia.org
Human VKORC1 is the primary enzyme responsible for reducing vitamin K epoxide in the vitamin K cycle and is the main target of warfarin. mdpi.comwikipedia.orgresearchgate.net It is an integral membrane protein with a proposed topology spanning the ER membrane multiple times, with the active site cysteines located within a transmembrane helix. nih.govmdpi.comwikipedia.org
VKORC1L1 is a related enzyme that also possesses vitamin K reductase activity, but its efficiency in reducing the epoxide form of vitamin K is generally lower compared to VKORC1. wikipedia.org However, VKORC1L1 has been shown to effectively reduce the quinone form of vitamin K to the hydroquinone. wikipedia.org The precise division of labor and physiological roles of VKORC1 and VKORC1L1 in different tissues are still areas of ongoing research. mdpi.comwikipedia.org VKORC1L1 is expressed in various tissues, including the liver and bones, and its expression may be coupled with the expression of specific VKDPs. mdpi.com While VKORC1 is the primary target of warfarin, VKORC1L1 is considerably less sensitive to this anticoagulant.
Vitamin K Cycle and Interconversion in Eukaryotic Systems
Vitamin K Epoxide Reductase (VKOR) Complex: Enzymatic Mechanism and Substrate Specificity
Redox Chemistry and Disulfide Bond Cycling in VKOR Activity
Vitamin K epoxide reductase (VKOR) is a key enzyme in the vitamin K cycle, responsible for regenerating the active hydroquinone form of vitamin K from its epoxide form. wikipedia.orgsmpdb.canih.gov This cycle is essential for maintaining a sufficient supply of reduced vitamin K (vitamin K hydroquinone, VKH2) to serve as a cofactor for gamma-glutamyl carboxylase (GGCX). wikipedia.orgnih.govsmpdb.ca The VKOR enzyme is an integral membrane protein located in the endoplasmic reticulum (ER). smpdb.canih.gov
The catalytic mechanism of VKOR involves redox chemistry and disulfide bond cycling. VKOR reduces vitamin K 2,3-epoxide (KO) back to vitamin K quinone (K) and then to vitamin K hydroquinone (VKH2). smpdb.caosti.gov Each step of this reduction process is associated with the formation of a disulfide bond at the active site of VKOR. nih.govosti.gov The active site of human VKOR (hVKOR) is proposed to involve conserved cysteine residues, specifically Cys132 and Cys135, which form a disulfide bond during the catalytic cycle. nih.govosti.gov
VKOR requires a redox partner to supply the reducing equivalents necessary for its activity. pnas.org While the precise physiological reductant in mammals has been a subject of investigation, thioredoxin (Trx)-like proteins, such as protein disulfide isomerase (PDI), located in the ER lumen have been proposed to fulfill this role. pnas.orgrsc.orgpnas.org In this process, reduced Trx-like proteins transfer electrons to VKOR, leading to the reduction of a disulfide bond within VKOR and the oxidation of the Trx-like protein, forming a disulfide bond in the latter. pnas.orgmdpi.com This electron transfer is thought to occur via a series of disulfide exchange reactions involving conserved cysteine residues in both VKOR and its redox partner. pnas.orgmdpi.commdpi.com
Studies on bacterial VKOR homologs, which are involved in disulfide bond formation in secreted proteins, have provided insights into the potential mechanism of electron transfer in human VKOR. pnas.orgpnas.orgwustl.edu These bacterial homologs can transfer electrons from a Trx-like domain to a quinone. pnas.orgpnas.org The crystal structures of a bacterial VKOR homolog have revealed a mechanism involving a "horizontal helix" near the active site that undergoes conformational changes to regulate electron transfer. wustl.edu
In the context of the vitamin K cycle, VKOR accepts electrons during the oxidation of PDI family members, reducing vitamin K epoxide to hydroquinone. nih.gov This process contributes to disulfide bond formation and redox homeostasis within the ER, acting as an alternative pathway to Ero1 and PRDX4 in supporting oxidative protein folding. rsc.orgnih.gov
Menaquinone-4 (MK-4) Biosynthesis in Animal Tissues from Phylloquinone and Menadione (B1676200)
Menaquinone-4 (MK-4) is a significant form of Vitamin K2 found in animal tissues, and its biosynthesis in animals primarily occurs through the conversion of dietary phylloquinone (Vitamin K1) and potentially menadione (Vitamin K3). mdpi.comresearchgate.netwikipedia.org Unlike the longer-chain menaquinones which are predominantly synthesized by bacteria, MK-4 is produced endogenously in various animal tissues. mdpi.comwikipedia.orgresearchgate.net
Evidence suggests that the conversion of phylloquinone to MK-4 in animal tissues does not rely on gut bacteria, as this process has been observed in germ-free rats. wikipedia.orgresearchgate.net The conversion is believed to involve the removal of the phytyl side chain from phylloquinone to produce menadione as an intermediate. wikipedia.orgresearchgate.netnih.gov Subsequently, a geranylgeranyl side chain is added to menadione to form MK-4. wikipedia.orgmdpi.comreactome.org
Studies using deuterium-labeled vitamin K derivatives have provided strong evidence for menadione as an intermediate in this conversion pathway. researchgate.netnih.govfda.gov.tw When deuterium-labeled phylloquinone is administered, labeled menadione is detected, followed by the appearance of labeled MK-4 in tissues, with the label present on the naphthoquinone ring but not the side chain, indicating side chain removal and replacement. researchgate.netnih.govnih.govnih.gov
UBIAD1 Prenyltransferase: Molecular Mechanism of Side Chain Addition
The enzyme responsible for the prenylation step, the addition of the geranylgeranyl side chain to menadione to form MK-4, has been identified as UbiA prenyltransferase domain containing 1 (UBIAD1). mdpi.comfda.gov.twplos.org UBIAD1 is a membrane-bound enzyme localized in the endoplasmic reticulum. fda.gov.twplos.orgbiorxiv.org
UBIAD1 catalyzes the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to menadione. reactome.orgbiorxiv.orgelifesciences.org This prenylation reaction is a critical step in the endogenous synthesis of MK-4. Research using recombinant UBIAD1 has confirmed its prenylation activity, demonstrating the conversion of menadione to MK-4 in vitro. nih.govfda.gov.tw The enzyme exhibits a strong prenylation activity for menadione. nih.gov
The molecular mechanism involves UBIAD1 facilitating the attachment of the 20-carbon geranylgeranyl group to the menadione core structure. elifesciences.org This process effectively replaces the original phytyl side chain of phylloquinone (via the menadione intermediate) with the geranylgeranyl side chain characteristic of MK-4. wikipedia.orgelifesciences.org
UBIAD1's function extends beyond MK-4 synthesis; it has also been implicated in other cellular processes, including cholesterol metabolism and the synthesis of coenzyme Q10 in some organisms. plos.orgbiorxiv.orgelifesciences.orgnih.gov Mutations in UBIAD1 have been linked to Schnyder corneal dystrophy, a condition characterized by cholesterol accumulation, suggesting a potential link between MK-4 synthesis and cholesterol metabolism through UBIAD1. biorxiv.orgelifesciences.orgnih.govuniprot.org
Other Putative Metabolic Enzymes and Pathways Involved in Vitamin K Processing
Beyond the well-established vitamin K cycle involving VKOR and GGCX, and the UBIAD1-mediated synthesis of MK-4, other enzymes and pathways are thought to be involved in vitamin K metabolism and processing.
Cytochrome P450 (CYP450) enzymes, particularly those encoded by CYP4F2, CYP4A, and certain CYP3A isoforms, are involved in the hepatic metabolism of excess phylloquinone and menaquinones. mdpi.com This metabolism can involve the oxidation of the vitamin K side chain. researchgate.net
There is also a suggestion of a yet-to-be-identified vitamin K reductase (VKR) that can reduce vitamin K quinone directly to vitamin K hydroquinone, potentially contributing to the reversal of vitamin K antagonist effects. nih.govwikipathways.org
Furthermore, the vitamin K cycle itself involves the interplay with redox partner proteins that provide reducing equivalents to VKOR. pnas.orgpnas.orgmdpi.com While PDI is a strong candidate, the involvement of other Trx-like proteins in this process is also being investigated. pnas.orgrsc.orgmdpi.com
The catabolism of vitamin K can also lead to the formation of metabolites with shorter side chains. Hepatic metabolism can involve oxidation of the side chain by CYP450 enzymes, followed by potential further processing through beta-oxidation in mitochondria, leading to the formation of metabolites with five or seven carbon side chains. researchgate.net
Molecular Mechanisms of Action and Biological Roles of Vitamin K
Vitamin K-Dependent Post-Translational Carboxylation of Glutamate (B1630785) Residues (Gla)
A key function of vitamin K in animals is its role in the gamma-carboxylation of specific glutamate (Glu) residues within target proteins, converting them to gamma-carboxyglutamate (B555490) (Gla) residues. wikipedia.orghaematologica.orgnih.gov This post-translational modification is essential for the biological activity of these proteins, often referred to as vitamin K-dependent proteins (VKDPs). wikipedia.orgmdpi.com The Gla residues are typically located within specific protein domains known as Gla domains. wikipedia.org This modification is critical for processes such as blood coagulation, bone metabolism, and the regulation of vascular calcification. haematologica.orgnih.gov
Gamma-Glutamyl Carboxylase (GGCX): Enzymology and Catalytic Mechanism
The carboxylation of glutamate residues is catalyzed by the integral membrane enzyme gamma-glutamyl carboxylase (GGCX). haematologica.orgnih.govmdpi.com This enzyme is primarily located in the endoplasmic reticulum. mdpi.comradiopaedia.org GGCX utilizes reduced vitamin K (vitamin K hydroquinone), carbon dioxide, and oxygen as cofactors to perform the carboxylation reaction. haematologica.orgnih.govmdpi.com
The catalytic mechanism involves the abstraction of a hydrogen from the γ-carbon of a glutamate residue, followed by the addition of a carboxyl group (CO2) to form a Gla residue. haematologica.orgnih.gov Simultaneously, the reduced form of vitamin K (vitamin K hydroquinone (B1673460), VKH2) is oxidized to vitamin K 2,3-epoxide. haematologica.orgmdpi.compnas.org This oxidation of vitamin K provides the energy required for the carboxylation reaction. researchgate.nethaematologica.org The carboxylation and epoxidation reactions are tightly coupled. pnas.orgwikipedia.org The vitamin K cycle is completed by the enzyme vitamin K epoxide reductase (VKOR), which regenerates reduced vitamin K from the epoxide, allowing the carboxylation cycle to continue. wikipedia.orgmdpi.com
Proposed mechanisms for the reaction include a carbanion mechanism, supported by the exchange of tritium (B154650) from tritiated water to the γ-carbon of glutamate in the presence of oxygen and vitamin KH2. pnas.org A "base strength amplification mechanism" has also been proposed, suggesting the conversion of vitamin KH2 into a highly basic oxygenated intermediate that can abstract a proton from the γ-carbon of glutamate. pnas.org While no experimental structure for GGCX is available, computational studies suggest how reactants interact, and lysine (B10760008) 228 has been implicated as a residue crucial for initiating the reaction. wikipedia.org
Substrate Specificity and Recognition of Vitamin K-Dependent Proteins (VKDPs)
Gamma-glutamyl carboxylase exhibits specificity for its protein substrates. VKDPs contain a γ-carboxylation recognition site (γ-CRS), often located within the propeptide region of the precursor protein. pnas.org This propeptide plays a dominant role in tethering the substrate to the carboxylase, facilitating recognition and carboxylation of the glutamate residues within the Gla domain. nih.govpnas.org
All glutamic acid residues within the Gla domain are potential sites for carboxylation. ebi.ac.uk In some proteins, like coagulation factors, all Glu residues in the Gla domain are modified to Gla, while in others, such as osteocalcin (B1147995) and matrix Gla protein, only a subset are carboxylated. ebi.ac.uk
Role of Gla Domains in Calcium Binding and Protein Conformational Changes
The Gla domains, containing multiple γ-carboxyglutamate residues, are crucial for the biological function of VKDPs due to their ability to bind calcium ions with high affinity. wikipedia.orgebi.ac.ukwikipedia.orgwikidoc.org The two carboxylate groups on each Gla residue effectively chelate calcium ions. wikipedia.orgwikipedia.org
The binding of calcium ions to the Gla domain involves a complex arrangement where a polymeric array of calcium ions can intercalate between the carboxylate surfaces formed by the Gla side chains. nih.gov This interaction orchestrates the folding of the domain. nih.gov
Electron Transport and Redox Functions of Naphthoquinones in Diverse Biological Systems
Beyond their role in protein carboxylation, naphthoquinones, including vitamin K vitamers, function as key redox-active species in electron transport chains in various biological systems. researchgate.netontosight.aiuaz.edu.mxredalyc.orgmdpi.com Their ability to undergo reversible oxidation-reduction reactions is fundamental to these processes. redalyc.orgmdpi.com
Menaquinones in Bacterial Respiration and Anaerobic Metabolism
Menaquinones (vitamin K2) are essential components of the electron transport chains in many bacteria, particularly in Gram-positive species. wikipedia.orgnih.govfrontiersin.org In prokaryotes, menaquinones transfer electrons during both aerobic and anaerobic respiration, which occurs in the cell membrane. nih.gov Electron donors transfer electrons to menaquinone, which then transfers them to an electron acceptor with the help of enzymes. nih.gov
In many Gram-positive bacteria, menaquinone is the sole quinone involved in the electron transport chain, and its biosynthesis is vital for survival. nih.gov For instance, Lactococcus cremoris and Lactobacillus plantarum utilize menaquinones for respiration, especially under aerobic conditions with supplemented heme, and also in anaerobic respiration using alternative electron acceptors like nitrate (B79036) or fumarate (B1241708). frontiersin.orgasm.org Studies in Escherichia coli have shown differential roles for menaquinone and demethylmenaquinone (B1232588) in anaerobic electron transport depending on the terminal electron acceptor. nih.gov Menaquinone appears specifically involved in respiration with fumarate or dimethyl sulfoxide, while demethylmenaquinone is more involved in nitrate respiration. nih.gov
The presence of naphthoquinones, including menaquinone, in E. coli is significantly higher under anaerobic conditions compared to aerobic conditions. nih.gov Menaquinones are predominantly found in the bacterial membrane. nih.gov
Phylloquinone in Photosynthetic Electron Transport Chain in Plants and Cyanobacteria
Phylloquinone (vitamin K1) plays a critical role as an electron carrier in the photosynthetic electron transport chain in plants and cyanobacteria. nih.govresearchgate.netresearchgate.netnih.gov It is primarily located in the chloroplasts, specifically within the thylakoid membranes. oup.com
Phylloquinone also contributes to protein disulfide bond formation, which is important for the assembly of Photosystem II (PSII) subunits. oup.com While predominantly found in thylakoids, phylloquinone has also been detected in the plasma membrane of heterotrophic plant tissues, suggesting potential roles in transmembrane redox functions outside of photosynthesis. oup.com
Involvement in Cellular Redox Homeostasis and Antioxidant Mechanisms (e.g., Ferroptosis Suppression)
Beyond its established role as a cofactor for gamma-glutamyl carboxylase (GGCX), vitamin K exhibits significant antioxidant properties, contributing to cellular redox homeostasis and protecting against oxidative damage. This function is particularly relevant in the context of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.comtohoku.ac.jpnih.gov
Studies have demonstrated that various forms of vitamin K, including phylloquinone (K1) and menaquinone-4 (MK-4), can effectively prevent cellular death by inhibiting the accumulation of cytotoxic reactive oxygen species (ROS). mdpi.com The mechanism underlying this antioxidant activity is partly attributed to the inhibition of 12-lipoxygenase (12-LOX) activation, an enzyme involved in the metabolism of arachidonic acid that can lead to the generation of free radicals and peroxides. mdpi.com By inhibiting 12-LOX, vitamin K helps to prevent oxidative damage within the cell. mdpi.com
Recent research has specifically highlighted vitamin K's role as a potent suppressor of ferroptosis. tohoku.ac.jpmdpi.comuottawa.ca The fully reduced form of vitamin K, vitamin K hydroquinone (VKH2), acts as a strong lipophilic antioxidant within lipid bilayers, trapping oxygen radicals and preventing lipid peroxidation, a hallmark of ferroptosis. tohoku.ac.jpmdpi.comuottawa.ca The enzyme ferroptosis suppressor protein-1 (FSP1) has been identified as efficiently reducing vitamin K to its hydroquinone form, driving a non-canonical vitamin K cycle that contributes to ferroptosis inhibition. tohoku.ac.jpmdpi.comuottawa.ca This FSP1-mediated reduction pathway is distinct from the canonical vitamin K cycle involving VKORC1 and is insensitive to warfarin (B611796). mdpi.comtohoku.ac.jp
The antiferroptotic properties of vitamin K have been observed in various cell types, including mouse-cultured fibroblasts, human cancer cells, fibrosarcomas, pancreatic cells, and neurons. mdpi.com This protective effect against ferroptosis suggests potential therapeutic applications for vitamin K in diseases where ferroptosis is implicated, such as neurodegenerative conditions and acute organ injuries. tohoku.ac.jpuottawa.ca
Molecular Modulation of Gene Expression and Cellular Signaling Pathways
Vitamin K also exerts biological effects through the modulation of gene expression and intracellular signaling cascades, independent of its role in gamma-carboxylation. These mechanisms contribute to its influence on various cellular processes, including differentiation, proliferation, and apoptosis.
Ligand Activity for Nuclear Receptors (e.g., SXR/PXR) and Transcriptional Regulation
Certain forms of vitamin K, particularly menaquinone-4 (MK-4), can act as ligands for nuclear receptors, such as the steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR). kansascity.edumdpi.comnih.gov PXR is a ligand-activated transcription factor that plays a significant role in regulating the expression of genes involved in xenobiotic metabolism, detoxification, and various physiological processes, including inflammation, oxidative stress, and autophagy. kansascity.edunih.govfrontiersin.org
Upon binding of MK-4, PXR undergoes activation and forms a heterodimer with the retinoid X receptor (RXR). frontiersin.org This complex then binds to specific DNA response elements in the regulatory regions of target genes, modulating their transcription. mdpi.comfrontiersin.org Studies have shown that MK-4-mediated activation of PXR can influence the expression of genes involved in bone homeostasis, inducing the expression of key bone marker proteins in cultured bone cells and in vivo. kansascity.edumdpi.com Examples of genes induced by MK-4 in a PXR-dependent manner include tsukushi (Tsk), matrilin-2 (Matn2), and CD14. kansascity.edumdpi.com
Furthermore, MK-4 has been shown to induce the expression of drug metabolism-related genes, such as MDR1 and CYP3A4, through PXR activation in human intestinal cells. mdpi.com This highlights a potential for drug-nutrient interactions mediated by vitamin K through nuclear receptor activation.
Modulation of Intracellular Signaling Cascades (e.g., PKA, MAPK)
Vitamin K can also influence cellular processes by modulating intracellular signaling pathways, including protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs). mdpi.comspandidos-publications.comnih.govnih.govmdpi.comendocrine-abstracts.orgmednexus.org
Research indicates that MK-4 can enhance the phosphorylation of PKA, and this activation is involved in the regulation of target gene expression. mdpi.comnih.govendocrine-abstracts.org For instance, the MK-4-dependent induction of genes like growth differentiation factor 15 (GDF15) and stanniocalcin 2 (STC2) in osteoblastic cells has been shown to be reduced by inhibiting PKA activity. mdpi.comnih.govendocrine-abstracts.org This suggests a PKA-dependent mechanism for MK-4's influence on gene expression, distinct from its classical gamma-carboxylation function or SXR/PXR activation. nih.govendocrine-abstracts.org
Vitamin K, including both K1 and K2, has also been reported to activate MAPK pathways, such as the extracellular-signal-related kinase (ERK) pathway. mdpi.comspandidos-publications.commednexus.orgnih.gov MAPK pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. spandidos-publications.commednexus.org Activation of specific MAPK components, such as p38 MAPK and c-Jun N-terminal kinase (JNK), by vitamin K2 has been linked to the induction of apoptosis in certain cancer cells. spandidos-publications.com Conversely, vitamin K can also attenuate the activation of certain MAPK pathways, contributing to neuroprotective effects. mdpi.com
Influence on Cellular Processes: Differentiation, Proliferation, Apoptosis (Mechanistic Studies)
Beyond its role in gamma-carboxylation, vitamin K influences fundamental cellular processes such as differentiation, proliferation, and apoptosis through the molecular mechanisms described above. spandidos-publications.comnih.govnih.govresearchgate.netoncotarget.com
Vitamin K2, particularly MK-4, has been shown to induce differentiation in certain cell types, including leukemia cells. spandidos-publications.comnih.gov This effect is often associated with changes in gene expression patterns. nih.gov
The impact of vitamin K on cell proliferation varies depending on the cell type and context. While essential for the growth of certain cells, vitamin K, especially K2, can inhibit the proliferation of various cancer cells. spandidos-publications.comoncotarget.com This antiproliferative effect can be mediated through mechanisms such as inducing cell cycle arrest and modulating signaling pathways like PKA and MAPK. spandidos-publications.com
Apoptosis, or programmed cell death, can be induced by vitamin K in various cancer cell lines. spandidos-publications.comnih.govoncotarget.com Mechanistic studies have revealed that vitamin K-induced apoptosis can involve the depolarization of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases. spandidos-publications.com The selective binding of vitamin K2 and its epoxide metabolite to mitochondrial proteins like Bak (Bcl-2 antagonist killer 1) is thought to play a role in initiating the mitochondrial apoptosis pathway. spandidos-publications.comnih.gov Furthermore, the generation of reactive oxygen species by vitamin K2 can contribute to the activation of MAPK pathways (p38 and JNK), leading to mitochondrial-induced apoptosis. spandidos-publications.com
Interactions with Other Biochemical and Genetic Systems
Molecular Mechanisms of Anticoagulant Drug Interactions with Vitamin K Cycle (e.g., Warfarin)
Structural Biology of Enzyme-Inhibitor Complexes
The elucidation of the three-dimensional structures of vitamin K-dependent enzymes in complex with their inhibitors has been pivotal in understanding the molecular mechanisms of action and in the development of novel therapeutics. X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level insights into the binding modes of inhibitors and the conformational changes they induce in their target enzymes.
Vitamin K Epoxide Reductase (VKOR) Complexes
Vitamin K epoxide reductase (VKOR) is the primary target of coumarin-based anticoagulants like warfarin (B611796). wikipedia.org Structural studies have been challenging due to its nature as an integral membrane protein. acs.org However, recent breakthroughs have revealed the structural basis for its catalytic cycle and inhibition. nih.gov
Crystal structures of human VKOR (HsVKOR) and a pufferfish VKOR-like protein (TrVKORL) have been solved in complex with various ligands, including the inhibitor warfarin. nih.govrcsb.org These structures reveal that VKOR possesses a four-transmembrane helix bundle that forms the catalytic core. rcsb.org The binding of substrates and inhibitors occurs within a hydrophobic pocket accessible from the membrane. rcsb.org
Warfarin binds to the same active site as vitamin K, mimicking the key interactions required for the catalytic cycle. nih.gov The binding of warfarin induces a conformational change similar to that caused by substrate binding, effectively trapping the enzyme in an inactive state. nih.govrcsb.org Key residues involved in warfarin binding in human VKORC1 include Asn80 and Tyr139, which form hydrogen bonds with the inhibitor. nih.gov The interaction is further stabilized by hydrophobic contacts with surrounding residues. nih.gov Mutations in these and other residues, such as Phe55, can lead to warfarin resistance by altering the binding affinity of the inhibitor. researchgate.netresearchgate.net
| PDB ID | Enzyme | Inhibitor | Resolution (Å) | Key Interacting Residues |
|---|---|---|---|---|
| 6WV3 | Human Vitamin K Epoxide Reductase (VKOR) | Warfarin | 2.20 | Asn80, Tyr139 |
| 6WV4 | Human Vitamin K Epoxide Reductase (VKOR) C43S mutant | Warfarin | N/A | N/A |
| 3KP9 | Synechococcus sp. Vitamin K Epoxide Reductase homolog | N/A (in complex with its redox partner) | 3.60 | N/A |
γ-Glutamyl Carboxylase (GGCX) Complexes
The structure of human γ-glutamyl carboxylase (GGCX) has also been determined by cryo-EM, both in its apo state and in complex with vitamin K and its protein substrates, such as coagulation factor IX (FIX). researchgate.netelsevierpure.combiorxiv.org These structures have provided a molecular blueprint for understanding the dual-catalytic mechanism of GGCX, where it performs both the carboxylation of glutamate (B1630785) residues and the epoxidation of vitamin K hydroquinone (B1673460). biorxiv.org
The structures reveal that GGCX has a transmembrane domain that anchors the vitamin K binding site and a luminal domain that interacts with the propeptide of vitamin K-dependent proteins. researchgate.netnih.gov The binding of the propeptide of the substrate protein stabilizes the transmembrane helices, creating a binding pocket for vitamin K. elsevierpure.comnih.gov Within the active site, the oxidation of vitamin K hydroquinone is coupled to the abstraction of a proton from the γ-carbon of a glutamate residue, allowing for the addition of CO2. elsevierpure.com Lys218 has been identified as a key residue in mediating the oxidation of vitamin K hydroquinone. elsevierpure.comnih.gov
While structures of GGCX with direct inhibitors are not as prevalent as those for VKOR, the existing complex structures provide a framework for the rational design of novel inhibitors that could target either the vitamin K binding site or the substrate recognition site.
| PDB ID | Enzyme | Bound Ligands | Method | Key Features |
|---|---|---|---|---|
| 9BVR | Human γ-Glutamyl Carboxylase | Factor IX propeptide, partially carboxylated glutamate-rich region, Vitamin K hydroquinone, Calcium | Cryo-EM | Reveals substrate recognition and vitamin K binding. |
Advanced Methodologies for Vitamin K Research
Chromatographic Techniques for Separation and Characterization of Vitamin K Isoprenologs and Metabolites
Chromatographic methods are fundamental for the separation and analysis of Vitamin K compounds, which include phylloquinone (K1) and a series of menaquinones (K2) that differ in the length of their isoprenoid side chains (MK-4 to MK-13), as well as their metabolites. nih.govfrontiersin.orgfrontiersin.orgsepscience.comoregonstate.edu The lipophilic nature and low concentrations of Vitamin K in biological matrices present significant analytical challenges, necessitating sensitive and specific techniques. nih.govsepscience.com
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorimetric, Electrochemical, UV-Vis)
HPLC has been a standard technique for Vitamin K separation and quantification in various matrices, including biological samples and food. nih.govpsu.eduresearchgate.net Different detection methods are coupled with HPLC to enhance sensitivity and selectivity.
Fluorimetric Detection (FD): HPLC coupled with fluorescence detection, often after post-column reduction to the fluorescent hydroquinone (B1673460) form, is a commonly used and sensitive method for quantifying Vitamin K, particularly phylloquinone. nih.govpsu.edubevital.noresearchgate.netgerli.com This approach, however, may require extensive sample pre-purification to mitigate interference from endogenous compounds, such as lipids. nih.govbevital.no
Electrochemical Detection (ECD): ECD has also been reported as a valuable method for trace determination of electroactive compounds like Vitamin K, offering potentially better sensitivity and selectivity compared to UV and FD methods. nih.govpsu.edu However, it can involve complex sample preparation and potentially longer analysis times. nih.gov
UV-Vis Detection: Ultraviolet (UV) detection is also employed in HPLC for Vitamin K analysis, although Vitamin K exhibits relatively poor UV absorbance. psu.edu While suitable for some applications, such as analyzing Vitamin K in pharmaceutical preparations or when higher concentrations are present, UV detection generally offers lower sensitivity compared to fluorescence or mass spectrometry and may require larger sample volumes. nih.govpsu.edu Different wavelengths (e.g., 248 nm, 254 nm, 270 nm) are used, with adjustments often made to improve selectivity. psu.edu
HPLC methods, while widely used, can face limitations in separating all Vitamin K vitamers efficiently, and gradient elution is often necessary for the effective separation of menaquinones with varying isoprenoid chain lengths. psu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity and Specificity
LC-MS/MS and UPLC-MS/MS represent significant advancements in Vitamin K analysis, offering improved sensitivity, specificity, and throughput compared to traditional HPLC methods. nih.govsepscience.combevital.nothermofisher.commdpi.comwaters.comnih.govnih.govresearchgate.netchromatographyonline.com These techniques are particularly valuable for quantifying trace levels of Vitamin K and its metabolites in complex biological matrices. nih.govmdpi.com
LC-MS/MS methods can distinguish or eliminate interference from other substances in a complex matrix, providing fast analysis speed, high sensitivity, and accurate quantitation. mdpi.com UPLC-MS/MS offers even faster run times and enhanced chromatographic separation efficiency due to the use of smaller particles. waters.comchromatographyonline.comwaters.com
Quantitative analysis is often performed using scheduled reactive monitoring (SRM) transition pairs for each Vitamin K compound and internal standard. thermofisher.com While highly sensitive, MS detection can be affected by matrix effects, such as ion suppression, which necessitates careful sample preparation and the use of appropriate internal standards. nih.govthermofisher.comwaters.comthermofisher.com
Studies have successfully developed LC-MS/MS and UPLC-MS/MS methods for the simultaneous quantification of various Vitamin K forms, including K1, MK-4, MK-7, and MK-9, in biological samples like serum and plasma. frontiersin.orgthermofisher.comwaters.comnih.govchromatographyonline.com These methods have demonstrated good linearity, reproducibility, and low limits of detection and quantitation. frontiersin.orgthermofisher.comwaters.comresearchgate.net For example, a UPLC-MS/MS method for Vitamin K1 in serum achieved a lower limit of the measuring interval of 0.05 ng/mL and linearity across a range of 0.077–26 ng/mL. waters.com Another LC-MS/MS method for K1, MK-4, and MK-7 in human serum reported low limits of detection and sufficient sensitivity for quantification. nih.gov
Ultra-Performance Convergence Chromatography (UPC2), which uses compressed CO2 as the primary mobile phase, has also been shown to provide rapid separation of Vitamin K1 isomers and MK-4, offering an alternative with reduced solvent usage. waters.com
Sample Preparation and Extraction Techniques for Complex Biological Matrices
Effective sample preparation and extraction are crucial for accurate Vitamin K analysis in complex biological matrices like plasma, serum, blood, and tissues, given the low concentrations of Vitamin K and the presence of interfering lipids and proteins. nih.govresearchgate.netgerli.comnih.gov The goal is to remove matrix components, extract and concentrate the analytes, and minimize damage to the analytical system. nih.govresearchgate.net
Common sample preparation techniques include:
Protein Precipitation (PP): A rapid and relatively inexpensive method, often used as a preliminary step to remove proteins. nih.govresearchgate.net However, it may not sufficiently remove salts and other endogenous compounds and is typically combined with other techniques. nih.gov
Liquid-Liquid Extraction (LLE): Widely used due to the lipophilic nature of Vitamin K. nih.govresearchgate.net Solvents such as hexane, cyclohexane, isooctane, and chloroform (B151607) are commonly employed. nih.gov LLE can provide efficient extraction and good sample clean-up but may be time-consuming and require large volumes of toxic solvents. nih.gov
Solid-Phase Extraction (SPE): An effective technique for purifying samples and concentrating Vitamin K compounds. nih.govresearchgate.netgerli.com SPE can be used in conjunction with other methods, such as LLE or protein precipitation, to achieve desired sample purity. nih.govresearchgate.net For instance, SPE has been used for the determination of K1 in foods and for the analysis of K1, MK-4, and MK-7 in human serum by LC-MS/MS. mdpi.comnih.gov
Other Techniques: Derivatization reactions, emulsification microextraction, and sonication have also been reported in sample preparation protocols. nih.gov Ultrasound-assisted extraction combined with SPE has been used for determining K1 in fat-containing foods. mdpi.com
The choice of extraction method often depends on the specific matrix and the target Vitamin K forms or metabolites. For liver samples, a preliminary HPLC step on a silica (B1680970) column followed by reversed-phase HPLC separation has been adopted for purification. gerli.com Charcoal-stripped plasma can be used as a surrogate matrix for preparing calibration curves in biological sample analysis. nih.govthermofisher.com Stable-isotope-labeled standards are frequently used as internal standards to account for variations in extraction recovery and matrix effects. nih.govwaters.comresearchgate.netthermofisher.com
Spectroscopic and Structural Biology Approaches (e.g., NMR, X-ray Crystallography) for Vitamin K-Protein Interactions
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and structural biology methods such as X-ray crystallography are invaluable for elucidating the interactions between Vitamin K and proteins, particularly the Vitamin K-dependent proteins (VKDPs). nih.govnih.govacs.orgresearchgate.netcreative-biostructure.com
X-ray crystallography provides high-resolution, atomic-level details of protein structures and their interactions with ligands like Vitamin K or related molecules. nih.govcreative-biostructure.com It allows visualization of the precise arrangement of atoms and provides insights into binding sites and conformational changes. creative-biostructure.com For example, X-ray crystallography has been used to study the binding site of lysophosphatidylserine (B10771985) in the Gla domain of bovine prothrombin, a VKDP, revealing the structural basis for membrane interaction. nih.gov
NMR spectroscopy complements X-ray crystallography by providing information on the structure, dynamics, and interactions of biomolecules in solution, which can mimic physiological conditions more closely than the crystalline state required for X-ray diffraction. creative-biostructure.com NMR can offer insights into molecular flexibility and interactions that may not be apparent from static crystal structures. creative-biostructure.com Studies using NMR spectroscopy have investigated the interaction of Vitamin K1 and Vitamin K2 with model membranes, providing details on their location and effects on membrane order and phase transitions. nih.govacs.orgresearchgate.net Specifically, 2H NMR and 1H NOESY MAS-NMR have been used to study the interaction of Vitamin K with phospholipids, indicating preferred interactions with the polar parts of the membrane and the orientation of the Vitamin K side chain within the lipid bilayer. nih.govacs.orgresearchgate.net
These techniques, often used in combination, contribute significantly to understanding the molecular mechanisms underlying Vitamin K's biological functions, particularly its role as a cofactor for the carboxylation of VKDPs and their subsequent membrane binding. nih.govnih.govacs.orgresearchgate.netcreative-biostructure.com
Enzymatic Assays for Vitamin K-Dependent Carboxylation and Redox Cycle Activity
Enzymatic assays are essential for studying the activity of enzymes involved in the Vitamin K cycle and the carboxylation of VKDPs. The Vitamin K cycle is a cellular pathway that facilitates the post-translational γ-carboxylation of glutamate (B1630785) residues in VKDPs, a process crucial for their function, particularly in hemostasis. bevital.noannualreviews.orgresearchgate.net Key enzymes in this cycle include γ-carboxyglutamyl carboxylase (GGCX) and Vitamin K epoxide reductase (VKOR). annualreviews.orgresearchgate.net
Assays can measure the activity of GGCX, which catalyzes the carboxylation of specific glutamate residues to γ-carboxyglutamate (Gla) residues in VKDP precursors, using Vitamin K hydroquinone as a cofactor. The resulting Vitamin K epoxide is then reduced back to Vitamin K quinone by VKOR, completing the cycle. annualreviews.orgresearchgate.net
Enzymatic assays can involve:
Measuring the production of Gla residues in peptide substrates or recombinant VKDPs in the presence of GGCX and Vitamin K.
Assessing the activity of VKOR by measuring the conversion of Vitamin K epoxide to Vitamin K quinone.
Using antibodies specific to uncarboxylated or carboxylated VKDPs to assess the extent of carboxylation. Indirect assays, such as measuring the levels of undercarboxylated fractions of VKDPs like prothrombin (PIVKA-II), osteocalcin (B1147995) (ucOC), and matrix Gla protein (ucMGP), can also provide insights into Vitamin K status and the efficiency of the carboxylation system. bevital.nonih.gov
Methods for preparing purified Vitamin K-dependent proteins from sources like human plasma or recombinant cells are important for developing and performing these enzymatic assays. researchgate.netgoogle.comgoogle.com These preparation methods often involve chromatography steps to isolate the desired proteins. researchgate.netgoogle.com
Molecular Biology and Genetic Engineering Techniques for Studying Vitamin K Pathways
Molecular biology and genetic engineering techniques play a crucial role in understanding the genes involved in Vitamin K metabolism, the regulation of Vitamin K pathways, and the impact of genetic variations on Vitamin K status and function. annualreviews.orgresearchgate.netgoogle.comresearchgate.netmdpi.comacs.orgchromatographyonline.comresearchgate.netnih.govnih.govashpublications.org
These techniques include:
Genotyping: Methods like PCR-based assays, including real-time PCR and PCR-restriction fragment length polymorphism (PCR-RFLP), are used to identify single nucleotide polymorphisms (SNPs) in genes related to Vitamin K, such as VKORC1 (Vitamin K epoxide reductase complex subunit 1) and CYP2C9. researchgate.netresearchgate.netashpublications.org Variations in VKORC1 are known to affect sensitivity to warfarin (B611796), an anticoagulant that targets VKOR. researchgate.netresearchgate.netnih.govashpublications.orgdovepress.com Genotyping helps in understanding the genetic basis of variability in response to Vitamin K antagonists and in predicting appropriate dosing. researchgate.netresearchgate.netnih.govashpublications.orgdovepress.com
Gene Cloning and Expression: Techniques for cloning and expressing genes encoding enzymes in Vitamin K biosynthesis and the Vitamin K cycle (e.g., GGCX, VKOR, UBIAD1) in various host systems (e.g., bacteria, mammalian cells) allow for the study of enzyme function and the production of recombinant proteins for research and therapeutic purposes. google.commdpi.comacs.orgnih.gov
Metabolic Engineering: Genetic engineering approaches are used to modify microorganisms, such as Bacillus subtilis and Escherichia coli, to enhance the production of specific menaquinones, like MK-7. mdpi.comacs.orgnih.gov This involves manipulating genes in the menaquinone biosynthetic pathways, such as the MEP pathway, shikimic acid pathway, and the menaquinone pathway, and optimizing enzyme expression and activity. mdpi.comacs.orgnih.gov
Gene Knockout and Knockdown: Techniques like siRNA can be used to reduce the expression of specific genes to study their role in Vitamin K metabolism and function. nih.gov Gene knockout experiments can help identify essential genes in Vitamin K biosynthesis pathways. acs.org
Studying Vitamin K Metabolism Pathways: Molecular approaches are used to investigate the pathways involved in Vitamin K metabolism, including the conversion of phylloquinone to menaquinone-4 (MK-4) in extrahepatic tissues, a process mediated by the enzyme UBIAD1. annualreviews.orgresearchgate.netmdpi.com
These molecular biology and genetic engineering techniques provide powerful tools for dissecting the complex pathways involving Vitamin K, identifying key regulatory elements, and understanding the impact of genetic variations on Vitamin K-related processes.
Bioinformatic and Computational Modeling for Predicting Vitamin K-Protein Interactions and Pathway Dynamics
Bioinformatic and computational modeling approaches are increasingly vital tools for understanding the intricate interactions between Vitamin K and its dependent proteins, as well as the dynamics of the Vitamin K cycle pathway. These methods offer insights at the molecular level, complementing experimental studies, particularly for challenging targets like membrane-bound enzymes.
A key application of these techniques is the investigation of Vitamin K Epoxide Reductase Complex subunit 1 (VKORC1), a crucial enzyme in the Vitamin K cycle responsible for reducing vitamin K epoxide to vitamin K quinone and then to hydroquinone. Despite its importance, the three-dimensional structure of human VKORC1 (hVKORC1) has been difficult to determine experimentally due to its location in the endoplasmic reticulum membrane. nih.govresearchgate.net Computational approaches, including homology modeling and molecular dynamics (MD) simulations, have been employed to generate 3D models of hVKORC1 and study its structural and functional characteristics. nih.govresearchgate.netnih.govresearchgate.netmdpi.comrsc.org
Molecular dynamics simulations have been used to study the folding and conformational plasticity of hVKORC1 in its inactive state. nih.gov These simulations suggest that hVKORC1 is a modular protein with a stable transmembrane domain (TMD) and a flexible luminal (L) loop, which is important for its activation by redox proteins like Protein Disulfide Isomerase (PDI). nih.gov Docking studies, such as those using HADDOCK, have helped predict the binding orientation of PDI onto different hVKORC1 conformations. nih.gov
Computational modeling has also been instrumental in investigating the active site of VKORC1 and predicting the impact of mutations. By designing and analyzing VKORC1 mutants in silico, researchers can gain insights into the roles of specific residues in vitamin K epoxide binding and enzyme activity. nih.gov For example, molecular modeling analyses predicted that nonconservative mutations at residues F55, N80, and F83 in VKORC1 would render the enzyme inactive, while a conservative mutation at F55Y was expected to retain activity. nih.gov These computational hypotheses were subsequently assessed and supported by in vitro enzymatic assays, highlighting the ability of structural models to predict the biological effects of VKORC1 mutations. nih.gov Research suggests that residues F55, N80, and F83 work together to position vitamin K epoxide within the active site, with F55 and N80 preventing naphthoquinone head rotation and F83 stabilizing the hydrophobic tail. nih.gov
Furthermore, computational methods have been used to model the complexes formed between hVKORC1 and its redox partner, PDI, during thiol-disulphide exchange reactions necessary for VKORC1 activation. mdpi.com In silico modeling and molecular dynamics simulations have generated alternative 3D models of these complexes, differing in the orientation of PDI relative to hVKORC1 and the cysteine residues involved in disulfide bonds. mdpi.com Comparative analysis of these models' shape, folding, and dynamics has helped propose probable structures representing 'precursor', 'intermediate', and 'successor' states of the complex. mdpi.com
Molecular dynamics simulations are also applied to study the binding stability of potential VKORC1 antagonists. tjnpr.org For instance, simulations were used to assess the stability of complexes formed between VKORC1 and compounds from celery leaf extract, identifying 6-isopentenyloxy-isobergapten as a potential anticoagulant candidate based on its stable interaction with VKORC1 over simulation time. tjnpr.org
Beyond VKORC1, computational approaches contribute to understanding other Vitamin K-dependent proteins (VKDPs). For example, molecular dynamics simulations and biochemical assays have been used to elucidate the dual-catalytic properties of gamma-glutamyl carboxylase (GGCX), the enzyme responsible for carboxylating VKDPs. biorxiv.org Cryo-electron microscopy structures of GGCX bound to VKDPs like Factor IX (FIX) and Factor X (FX), along with MD simulations, provide insights into the enzyme's mechanism. biorxiv.org Computational analysis has also been employed to characterize the impact of missense mutations in VKDPs like Protein C, predicting their effects on protein stability, flexibility, and interactions with other molecules. plos.org
The integration of bioinformatic tools allows for large-scale studies, including the analysis of protein homology, comparative protein structure modeling, and the analysis of protein-protein interactions in 3D. vu.lt These methods are valuable for identifying potential binding sites and understanding the molecular mechanisms underlying the function of Vitamin K-interacting proteins. worldscientific.comnih.gov
Evolutionary and Comparative Biochemistry of Vitamin K Systems
Phylogenomic Analysis of Vitamin K Biosynthetic and Metabolic Enzymes Across Kingdoms
Phylogenomic analyses of enzymes involved in vitamin K biosynthesis and metabolism across different kingdoms highlight the ancient origins and diverse evolutionary trajectories of these pathways. In prokaryotes, menaquinone (vitamin K₂) serves as a vital component of the electron-transfer system, particularly under anaerobic conditions due to its more negative midpoint potential compared to ubiquinone. nih.govscienceopen.com Two primary pathways for menaquinone biosynthesis from chorismate have been identified: the classical MK pathway and the futalosine (B117586) pathway. nih.govscienceopen.com Phylogenetic studies of key enzymes in these pathways suggest that the futalosine pathway likely evolved earlier than the classical MK pathway. nih.govscienceopen.com Furthermore, evidence of horizontal gene transfer of MK pathway genes from bacterial donors to archaea has been observed, indicating inter-kingdom exchange of metabolic capabilities. scienceopen.com
In plants, phylloquinone (vitamin K₁) biosynthesis, while sharing some similarities with menaquinone synthesis, exhibits a heterogeneous evolutionary origin for its enzymes. nih.govresearchgate.net The pathway is notably split between plastids and peroxisomes, a unique architectural feature that links phylloquinone synthesis to the production of important defense signaling molecules like salicylic (B10762653) acid and benzoic acid derivatives. nih.govresearchgate.net
The vitamin K cycle, essential for the function of vitamin K-dependent proteins in animals, involves the enzyme vitamin K 2,3-epoxide reductase (VKOR). mdpi.comwikipedia.org Phylogenetic analysis of the VKOR family reveals the existence of five major clades and suggests an ancient evolutionary relationship with the Disulfide Bond Formation Protein B (DsbB) family, potentially arising from a gene duplication and deletion event. mdpi.comnih.gov VKOR homologs are found across prokaryotes, protists, and eukaryotes, including insects like Drosophila and various vertebrates. mdpi.comnih.gov Vertebrates possess two paralogous VKOR genes, VKORC1 and VKORC1L1, which likely arose before the divergence of gnathostomes (jawed vertebrates). mdpi.commdpi.com The retention of both paralogs throughout over 400 million years of vertebrate evolution suggests functional divergence or subfunctionalization. mdpi.com
Conservation and Divergence of Vitamin K-Dependent Proteins in Diverse Organisms
The biological activity of many vitamin K-dependent (VKD) proteins hinges on the post-translational γ-carboxylation of specific glutamate (B1630785) residues to γ-carboxyglutamate (Gla) residues, typically located within a conserved Gla domain. wikipedia.orgpnas.org The presence of uncarboxylated proteins can serve as a marker for vitamin K deficiency. wikipedia.org
Studies in the sea squirt Ciona intestinalis, a basal chordate, have identified several Gla domain-containing proteins, along with orthologs of γ-glutamyl carboxylase and vitamin K epoxide reductase. pnas.org The identification of the vitamin K-dependent Gla domain in Ciona intestinalis suggests its evolutionary emergence predates the divergence of vertebrates and urochordates. pnas.org These findings also propose novel functions for Gla domain proteins distinct from their well-established roles in vertebrate hemostasis. pnas.org
In vertebrates, the family of VKD proteins includes key players in blood coagulation, such as prothrombin, factors VII, IX, and X, and anticoagulant proteins C, S, and Z. wikipedia.orgnih.gov Comparative sequence analysis of these coagulation factors across different vertebrate lineages reveals varying levels of conservation. nih.govresearchgate.net Prothrombin is found to be the most conserved VKD coagulation protein, while protein C shows the least conservation. nih.govresearchgate.net Significant functional modifications in protein C, such as the replacement of a basic residue with an aromatic residue in the activation site, appear to have occurred in the ancestor of bony fish. researchgate.net
The Matrix Gla protein (Mgp) and Bone Gla protein (Bgp), involved in biomineralization, also constitute a significant VKD protein family in jawed vertebrates. nih.govfrontiersin.orgresearchgate.netnih.gov The evolution of this gene family has involved events of local (tandem) duplications and translocation events. nih.gov In cartilaginous fishes, three genes, Mgp1, Mgp2, and Bgp, have been identified. nih.gov While Mgp1 retains conserved functional domains, Mgp2 shows divergence in its Gla domain, suggesting potential neofunctionalization after a duplication event, while Mgp1 maintained the ancestral function. frontiersin.orgnih.gov Charged residues at protein interaction interfaces, including those in VKORC1 and its interacting redoxins, exhibit unexpected conservation patterns, highlighting the importance of electrostatic interactions in protein function and evolution. researchgate.net
Evolutionary Pressures Shaping Vitamin K Metabolism and Function
Various evolutionary pressures have shaped the metabolism and function of vitamin K across different organisms. In prokaryotes, the prevalence of menaquinones under anaerobic conditions is a direct consequence of their favorable redox potential for electron transport in such environments. nih.govscienceopen.com
The evolution of metabolic networks, including those involving vitamin K, from simpler ancestral forms has been driven by mechanisms such as gene duplication, gene fusion, and, to a lesser extent in some lineages like plants, horizontal gene transfer. nih.gov These mechanisms provide the raw material for the emergence of novel metabolic traits and the diversification of enzyme functions. Evolutionary pressures also influence the kinetic parameters of enzymes; enzymes involved in central metabolism, which typically experience high fluxes, may be under stronger selection pressure for increased catalytic efficiency compared to enzymes in secondary metabolism. acs.org
The critical importance of vitamin K in specific physiological processes is underscored by the evolutionary consequences of disrupting its metabolism. For instance, the lethality observed in VKOR knockout mice highlights the essential role of VKOR in maintaining hemostasis, a function under strong evolutionary selection in vertebrates. nih.gov The long-term retention of two VKOR paralogs in gnathostomes for over 400 million years suggests that maintaining distinct or partially overlapping functions through subfunctionalization has provided an evolutionary advantage. mdpi.com
The evolutionary history of the Mgp/Bgp gene family is intimately linked to the evolution of a mineralized skeleton in vertebrates, reflecting the selective pressures associated with developing and maintaining calcified tissues. nih.govfrontiersin.orgresearchgate.netnih.gov Furthermore, observations in warfarin-resistant rodents suggest potential evolutionary pressure for the upregulation of alternative pathways for the generation of vitamin KH₂, indicating adaptive responses to metabolic challenges. nih.gov
Comparative Analysis of Vitamin K Function in Non-Mammalian Models (e.g., Fish, Microorganisms)
Comparative studies in non-mammalian organisms provide valuable insights into the diverse functions and evolutionary conservation of vitamin K systems. In microorganisms, menaquinones are crucial electron carriers in prokaryotic respiration, particularly in anaerobic environments. nih.govscienceopen.com The presence and characteristics of menaquinone biosynthesis pathways vary across different prokaryotic lineages. nih.govscienceopen.comresearchgate.nettu-darmstadt.denih.gov In photosynthetic organisms like plants and cyanobacteria, phylloquinone functions as an essential electron carrier within Photosystem I. nih.govresearchgate.netresearchgate.net
Fish serve as important non-mammalian vertebrate models for studying vitamin K function. Research in fish species indicates that vitamin K is required for a range of biological processes beyond blood coagulation, including skeletal development and homeostasis, redox homeostasis, sphingolipid metabolism, brain development, pathological calcification, inflammation, and reproduction. nih.govnih.gov The identification of VKOR orthologs, ssvkorc1 and ssvkorc1l1, in the Senegalese sole (Solea senegalensis) demonstrates the conservation of these key metabolic enzymes in fish, mirroring the paralogs found in mammals. nih.gov Both the PXR transcriptional activation and γ-carboxylation pathways, central to vitamin K's molecular actions, are present in the reproductive tissues (brain and gonads) of both fish and mammals, highlighting conserved mechanisms in reproductive physiology. nih.gov
Comparative analysis of different vitamin K isoforms (K₁, K₂, K₃, and an analog OH-PhQ) in zebrafish larvae has revealed differential effects on biological processes, such as lipid reduction, and distinct preferences for bioconversion among the isoforms. rsc.org The sea squirt Ciona intestinalis continues to be a valuable model for exploring the evolutionary origins and potentially novel functions of vitamin K-dependent proteins in basal chordates, offering a perspective on the diversity of roles these proteins may play across the animal kingdom. pnas.org
Emerging Research Areas and Conceptual Challenges in Vitamin K Science
Elucidation of Novel Vitamin K-Dependent Enzymes and Associated Pathways
While γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR) are well-established enzymes in the vitamin K cycle, the field continues to uncover novel enzymes and pathways influenced by or involved in vitamin K metabolism and function. GGCX catalyzes the vitamin K-dependent carboxylation of specific glutamate (B1630785) residues to γ-carboxyglutamate (Gla) residues in target proteins, a process essential for their biological activity annualreviews.orgresearchgate.netnih.gov. VKOR is crucial for recycling vitamin K epoxide back to its active hydroquinone (B1673460) form, sustaining the carboxylation cycle annualreviews.orgresearchgate.netnih.gov.
Recent research has identified VKORC1L1 as a key enzyme responsible for producing vitamin K hydroquinone, which acts as a radical-trapping antioxidant and inhibits ferroptosis mdpi.com. This highlights a role for vitamin K in cellular defense mechanisms beyond its classical function. The enzyme UBIAD1 has also been identified as a prenyltransferase involved in the conversion of dietary phylloquinone to menaquinone-4 (MK-4) in target tissues, suggesting a specific pathway for the synthesis of this important menaquinone form annualreviews.orgresearchgate.netmdpi.com. The full extent of MK-4's contribution to various vitamin K functions is still an active area of investigation annualreviews.org.
Comprehensive Mapping of Vitamin K’s Molecular Interactome
Understanding the complete set of molecules that interact with vitamin K, its metabolic intermediates, and vitamin K-dependent proteins (VKDPs) is a significant challenge. These interactions govern vitamin K's absorption, transport, metabolism, and ultimately, its biological effects. While the interaction with enzymes of the vitamin K cycle and VKDPs is well-established, the broader molecular interactome is still being mapped.
Studies are utilizing various approaches, including molecular docking and quantum chemical calculations, to investigate the interactions of different vitamin K forms (K1, K2, and K3) with various solvent media nih.gov. These studies provide insights into the non-covalent interactions that can influence vitamin K's behavior and bioavailability within biological systems nih.gov. Furthermore, the identification of novel VKDPs and proteins that interact with vitamin K or its metabolic machinery is continuously expanding the known interactome. For instance, the identification of ERGP and junctate as γ-carboxylated proteins in β-cells reveals interactions critical for regulating calcium flux and metabolic stress adaptation synthego.comnih.govbiorxiv.orgbiorxiv.org.
Advanced Understanding of Vitamin K's Role in Cellular Stress Responses (e.g., Ferroptosis)
Emerging research has highlighted a crucial role for vitamin K in protecting cells against various forms of stress, particularly ferroptosis. Ferroptosis is a distinct form of regulated cell death characterized by iron accumulation and lipid peroxidation mdpi.comdebuglies.comtohoku.ac.jp. Vitamin K, especially in its reduced hydroquinone form, acts as a potent lipophilic antioxidant that can inhibit ferroptosis by trapping oxygen radicals in lipid bilayers and reducing lipid peroxides mdpi.comtohoku.ac.jpfrontiersin.org.
Studies have shown that vitamin K2, including MK-4, can inhibit ferroptosis induced by oxidative stress and protect against cell death mdpi.comdebuglies.comfrontiersin.org. This protective effect appears to be mediated, in part, by the activation of the Nrf2 antioxidant pathway, which upregulates the expression of antioxidant enzymes like glutathione (B108866) peroxidase mdpi.comdebuglies.com. The discovery that VKORC1L1, an enzyme in the vitamin K cycle, is crucial for producing the anti-ferroptotic form of vitamin K further links vitamin K metabolism to this cellular stress response mdpi.com. The potential therapeutic implications of vitamin K in ameliorating ferroptosis-related diseases, such as neurodegenerative disorders and acute organ injuries, are actively being explored tohoku.ac.jp.
Development of High-Throughput Methodologies for Vitamin K Metabolomics
Accurately quantifying and profiling the diverse forms of vitamin K and their metabolites in biological matrices is essential for advancing our understanding of vitamin K biology. The development of high-throughput methodologies for vitamin K metabolomics is a critical emerging area.
Liquid chromatography-mass spectrometry (LC-MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful techniques being increasingly utilized for the simultaneous quantification of various vitamin K forms, including K1, MK-4, and MK-7, in biological samples like plasma and serum nih.govcreative-proteomics.comcreative-proteomics.com. These methods offer high sensitivity and specificity, enabling precise measurements for nutritional and clinical studies nih.govcreative-proteomics.com. Challenges remain in developing even faster and more comprehensive methods that can capture the full spectrum of vitamin K metabolites and their dynamic changes in response to various stimuli. Untargeted metabolomics approaches are also being employed to explore the broader impact of vitamin K isoforms on cellular metabolism, revealing distinct effects on lipid metabolism, for example rsc.orgresearchgate.net.
Integration of Multi-Omics Data for Systems-Level Insights into Vitamin K Biology
Understanding the complex roles of vitamin K requires integrating data from multiple "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics azolifesciences.comnih.gov. This multi-omics approach provides a more holistic view of biological systems and can reveal the intricate interactions and regulatory mechanisms influenced by vitamin K azolifesciences.comnih.govfrontiersin.org.
Integrating multi-omics data allows researchers to explore how genetic variations might affect vitamin K metabolism (genomics), how vitamin K influences gene expression (transcriptomics), how VKDPs and other interacting proteins function (proteomics), and how vitamin K impacts metabolic pathways (metabolomics) azolifesciences.comnih.govfrontiersin.org. This integrated analysis can help identify key regulatory networks, biomarkers, and molecular drivers of vitamin K-related biological processes and diseases nih.govfrontiersin.orgoup.com. While challenging due to the complexity and volume of data, the integration of multi-omics data is crucial for gaining systems-level insights into vitamin K biology and its multifaceted impacts on health azolifesciences.comfrontiersin.orgfrontiersin.org.
Theoretical and Mechanistic Modeling of Vitamin K Flux and Cellular Regulation
Theoretical and mechanistic modeling approaches are becoming increasingly important for understanding the dynamic processes of vitamin K flux within cells and organisms and how these processes are regulated. These models can integrate biochemical data on enzyme kinetics, transport mechanisms, and protein interactions to simulate the vitamin K cycle and its influence on various cellular functions.
Modeling can help predict the impact of genetic variations in vitamin K cycle enzymes (like GGCX and VKOR) on VKDP carboxylation and downstream biological outcomes annualreviews.orgresearchgate.net. It can also provide insights into how different vitamin K forms are metabolized and distributed within tissues annualreviews.orgresearchgate.net. Furthermore, modeling the interplay between vitamin K, calcium flux, and proteins like ERGP and junctate in specific cell types, such as pancreatic β-cells, can elucidate the mechanisms by which vitamin K influences cellular adaptation to metabolic stress synthego.comnih.govbiorxiv.orgbiorxiv.org. These theoretical frameworks complement experimental findings and help generate testable hypotheses for future research.
Investigating Unexplored Biological Niches for Vitamin K Production and Function
While plants are a primary source of phylloquinone (K1) and bacteria in the gut microbiota produce menaquinones (K2), there is growing interest in exploring other biological niches for vitamin K production and function. Cyanobacteria, for instance, are known to synthesize phylloquinone mdpi.com.
Investigating vitamin K production in diverse microorganisms and ecosystems could reveal novel vitamin K forms or biosynthetic pathways. Furthermore, exploring the functions of vitamin K in less-studied organisms or specific cellular compartments within known organisms may uncover entirely new biological roles. For example, research into the role of vitamin K in specific tissues like the testes, pancreas, and arterial walls, where MK-4 accumulates through conversion from K1, highlights the importance of tissue-specific vitamin K metabolism and function wikipedia.orgbiomol.com. Continued exploration of these unexplored biological niches is likely to further broaden our understanding of vitamin K's widespread importance.
Q & A
Q. How should researchers design studies to investigate gene-Vitamin K interactions (e.g., VKORC1 polymorphisms)?
- Methodological Answer: Use genome-wide association studies (GWAS) with stratified analysis by Vitamin K status. Validate findings in functional assays (e.g., luciferase reporter genes) to confirm regulatory effects .
Data Contradiction & Synthesis
Q. What systematic approaches address conflicting evidence on Vitamin K’s role in insulin sensitivity?
Q. How can qualitative research elucidate patient adherence barriers to Vitamin K antagonists?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
